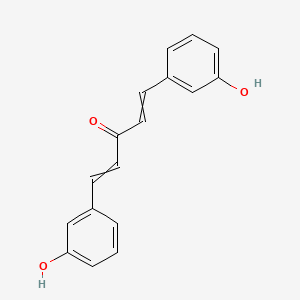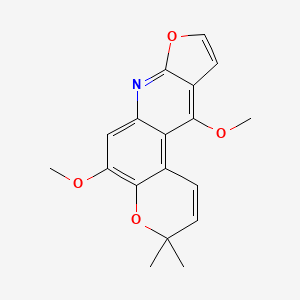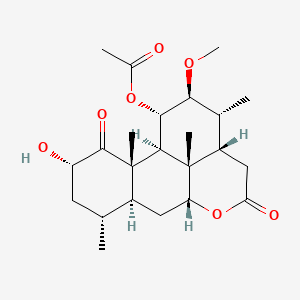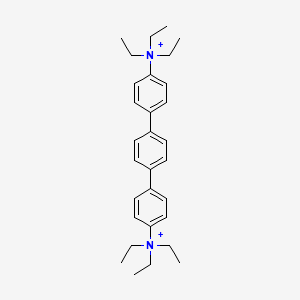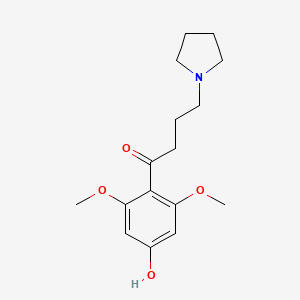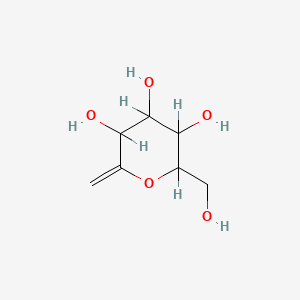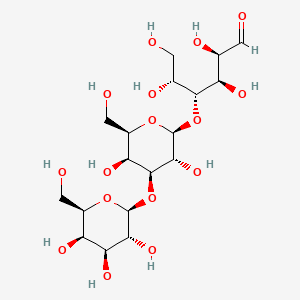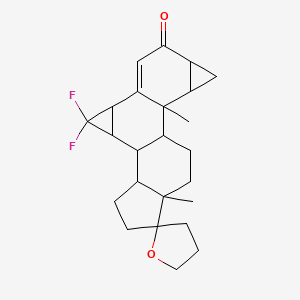
16alpha-Ethyl-21-hydroxy-19-norpregn-4-ene-3,20-dione 21-laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Org-2154 is a synthetic compound with the molecular formula C34H54O4. It contains a variety of functional groups, including ester and ketone groups, and features multiple rings in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Org-2154 would likely involve large-scale chemical synthesis using automated reactors to ensure consistency and efficiency. The process would include stringent quality control measures to maintain the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Org-2154 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Org-2154 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary but often involve catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Org-2154 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential applications in studying biochemical pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Org-2154 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Org-2154 can be compared with other similar compounds based on its structure and reactivity. Similar compounds include those with ester and ketone groups, such as:
What sets Org-2154 apart is its unique combination of functional groups and ring structures, which may confer distinct chemical and biological properties.
Properties
CAS No. |
67490-00-0 |
|---|---|
Molecular Formula |
C34H54O4 |
Molecular Weight |
526.8 g/mol |
IUPAC Name |
[2-[(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dodecanoate |
InChI |
InChI=1S/C34H54O4/c1-4-6-7-8-9-10-11-12-13-14-32(37)38-23-31(36)33-24(5-2)22-30-29-17-15-25-21-26(35)16-18-27(25)28(29)19-20-34(30,33)3/h21,24,27-30,33H,4-20,22-23H2,1-3H3/t24-,27+,28-,29-,30+,33-,34+/m1/s1 |
InChI Key |
JOOLBCGLEHQEHM-LKOKKDIWSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34)C)CC |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)CC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34)C)CC |
Key on ui other cas no. |
67490-00-0 |
Synonyms |
16 alpha-ethyl-21-hydroxy-19-norpreg-4-ene-3,20-dione dodecanoate 16-alpha-ethyl-21-hydroxy-19-norpreg-4-ene-3,20-dione dodecanoate Org 2154 Org-2154 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


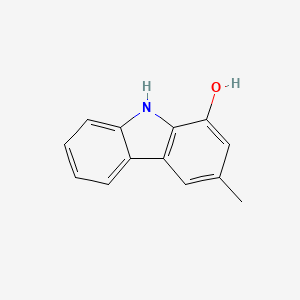

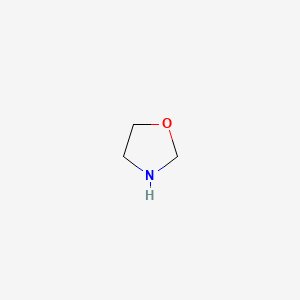
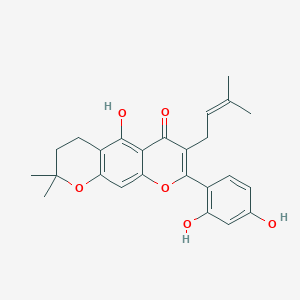
![3-[4-(2-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-1H-pyridazin-6-one](/img/structure/B1195128.png)
![(5E)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1195129.png)
